REACTION_CXSMILES
|
[CH3:1][C:2]([CH:4]([CH3:6])[CH3:5])=[CH2:3].[CH3:7][C:8]1[CH:9]=[CH:10][C:11]([S:14]([NH:17]Cl)(=[O:16])=[O:15])=[CH:12][CH:13]=1.[Br-].[Br-].[Br-].C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1>C(#N)C>[CH:2]([C:4]1([CH3:6])[CH2:5][N:17]1[S:14]([C:11]1[CH:12]=[CH:13][C:8]([CH3:7])=[CH:9][CH:10]=1)(=[O:15])=[O:16])([CH3:1])[CH3:3] |f:2.3.4.5.6.7|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CC(=C)C(C)C
|
Name
|
|
Quantity
|
749.9 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)NCl
|
Name
|
|
Quantity
|
7.8 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
91.4 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].[Br-].C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature increased to 26° C. during the addition
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated down to approximately 15% of the initial volume
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washing the solid with 1 L of acetonitrile
|
Type
|
CONCENTRATION
|
Details
|
The organic liquid phase was concentrated
|
Type
|
DISSOLUTION
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Details
|
the residue dissolved in 2.5 L of EtOAc
|
Type
|
WASH
|
Details
|
The resulting solution was washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
The crude was purified on a large plug of celite
|
Type
|
WASH
|
Details
|
elution 5% to 25% EtOAc/heptanes
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1(N(C1)S(=O)(=O)C1=CC=C(C=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 317 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |